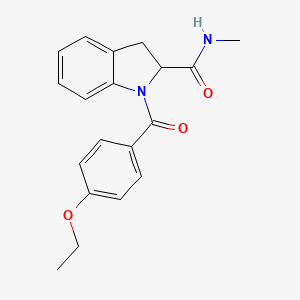![molecular formula C20H19NO2S B2725228 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide CAS No. 1396883-69-4](/img/structure/B2725228.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H19NO2S and its molecular weight is 337.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study detailed the synthesis, X-ray structure, antimicrobial activity, and molecular docking studies of a related thiophene-carboxamide derivative, showcasing its effective antibacterial activity and potential binding with lung cancer proteins (Cakmak et al., 2022).
Antimicrobial and Antifungal Activities
- N-Alkoxyphenylhydroxynaphthalenecarboxamides and their antimycobacterial activity were explored, revealing compounds with activity comparable to or higher than rifampicin, indicating their potential as antimycobacterial agents (Goněc et al., 2016).
- Another study synthesized and characterized N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, demonstrating their antibacterial and antimycobacterial activities, with some compounds showing higher activity than standards such as ampicillin or rifampicin (Goněc et al., 2015).
Antioxidant Activity
- The synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and their antioxidant activities were investigated, identifying compounds with potent antioxidant capabilities (Tumosienė et al., 2019).
Anti-inflammatory and Analgesic Activities
- A study focused on the synthesis of 2-(aryl)-5-(arylidene)-4-thiazolidinone derivatives, evaluating their analgesic and anti-inflammatory activities. This research contributes to understanding the therapeutic potential of such compounds (Deep et al., 2012).
Histone Deacetylase Inhibitors for Cancer Therapy
- The design, synthesis, and biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors were reported, indicating significant potential in cancer therapy (Jiao et al., 2009).
Immunomodulatory Effects
- Novel butenamides with immunosuppressive activity towards proliferating concanavalin A-stimulated T-lymphocytes were synthesized, showcasing the potential for modulating immune responses (Axton et al., 1992).
Mécanisme D'action
Target of Action
The primary targets of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide are currently unknown. The compound belongs to the class of thiophene derivatives, which have been studied for their potential biological activities . .
Mode of Action
The mode of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide As a thiophene derivative, it may interact with its targets in a manner similar to other compounds in this class . .
Biochemical Pathways
The biochemical pathways affected by N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide Thiophene derivatives are known to exhibit a variety of properties and applications, including potential pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . .
Result of Action
The molecular and cellular effects of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide Based on the known activities of some thiophene derivatives, it could potentially have anticancer, anti-inflammatory, or antimicrobial effects . .
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-20(23,14-21-19(22)17-11-12-24-13-17)18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-13,23H,14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKKDJKBYWBSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CSC=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
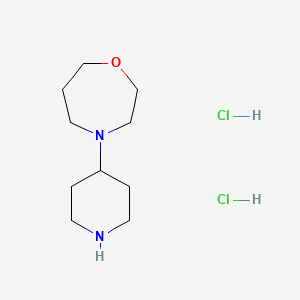
![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2725147.png)
![2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2725148.png)

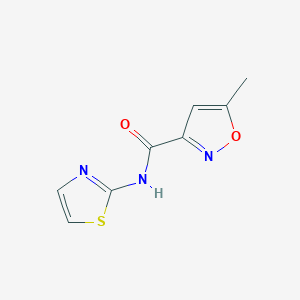
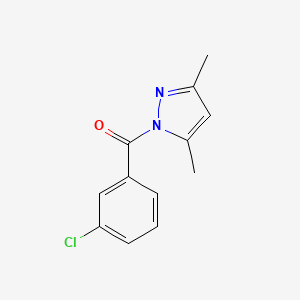
![5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B2725153.png)
![3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2725155.png)
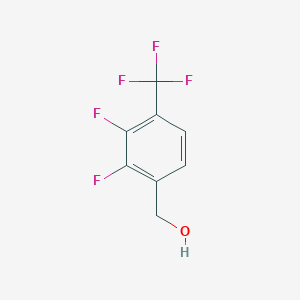
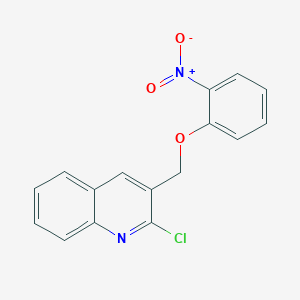
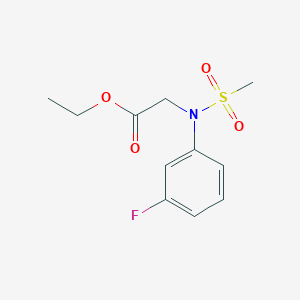
![2-{[(3,5-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2725163.png)
![4-(4-{[1-(4-Fluorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine](/img/structure/B2725164.png)
